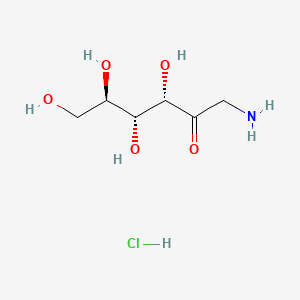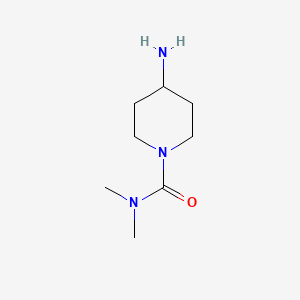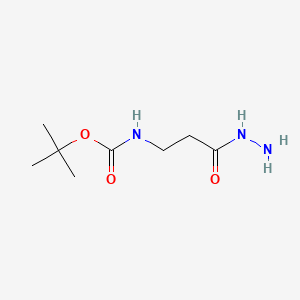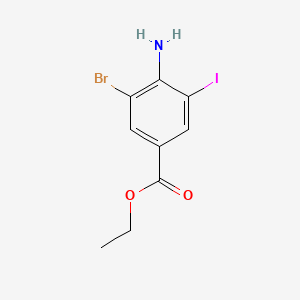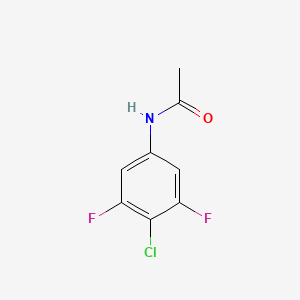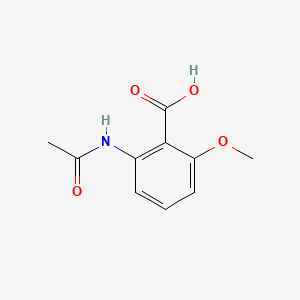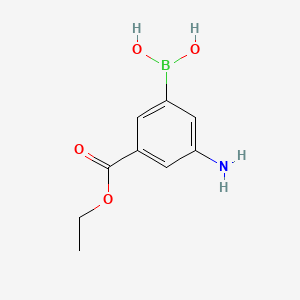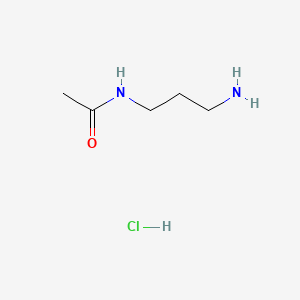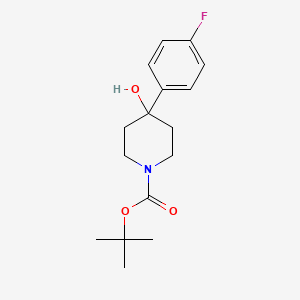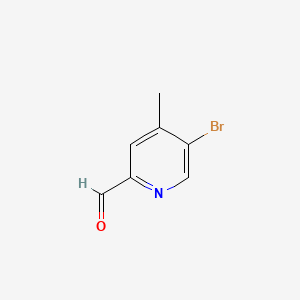
5-Bromo-4-methylpicolinaldehyde
Vue d'ensemble
Description
5-Bromo-4-methylpicolinaldehyde is a chemical compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The IUPAC name for 5-Bromo-4-methylpicolinaldehyde is 5-bromo-4-methyl-2-pyridinecarbaldehyde . The InChI code for this compound is 1S/C7H6BrNO/c1-5-2-6(4-10)9-3-7(5)8/h2-4H,1H3 .Physical And Chemical Properties Analysis
5-Bromo-4-methylpicolinaldehyde is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 200.03 .Applications De Recherche Scientifique
Synthesis of Brominated Pyrrole Derivatives : It's used in the synthesis of brominated derivatives of pyrrole, which are structurally proved and have been shown to resist nucleophilic displacement except by cyanide ions. These derivatives are significant in pyrrole chemistry (Anderson & Lee, 1965).
Organic Ionic Liquids (OILs) : The compound finds application in creating novel OILs that promote benzoin condensation, contributing to the development of mobile, room-temperature ionic liquids (Davis & Forrester, 1999).
Ligand Synthesis for Metal Binding : It plays a role in the one-pot bromo- and chloro-methylation of salicylaldehydes, leading to the creation of heteroditopic ligands useful for binding metal salts (Wang et al., 2006).
Catalysis in Asymmetric Epoxidation : This compound is utilized in the production of chiral dihydroisoquinolinium salts, serving as effective asymmetric catalysts for epoxidation (Page et al., 2006).
Anti-inflammatory Applications : 5-Bromo-2-hydroxy-4-methyl-benzaldehyde, a related compound, has been shown to inhibit the production of pro-inflammatory mediators in certain cell types, suggesting potential pharmacological applications (Kim et al., 2016).
Synthesis of Pharmaceutical and Agrochemical Products : Its derivatives are used as building blocks for synthesizing biologically active compounds and agrochemical products (Verdelet et al., 2011).
Production of N-Benzyl-β-hydroxyphenethylamines : This compound is involved in the synthesis of important intermediates for the preparation of compounds like tetrahydroisoquinolines (Moshkin & Sosnovskikh, 2013).
Antioxidant Properties : Bromophenols, structurally related to 5-Bromo-4-methylpicolinaldehyde, exhibit significant antioxidant activity, relevant in various biomedical applications (Olsen et al., 2013).
Synthesis of Hydrazones with Antimicrobial Activity : It's involved in the synthesis of hydrazones which show potential antimicrobial activity, indicating its significance in the development of new antimicrobial drugs (Ramadan, 2010).
Drug Discovery Intermediate : This compound serves as a key intermediate in drug discoveries, especially in synthesizing compounds with monomethylamino groups (Nishimura & Saitoh, 2016).
Safety And Hazards
The safety information for 5-Bromo-4-methylpicolinaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
5-bromo-4-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-6(4-10)9-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKXSXWOKVKYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732158 | |
| Record name | 5-Bromo-4-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylpicolinaldehyde | |
CAS RN |
886364-94-9 | |
| Record name | 5-Bromo-4-methylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

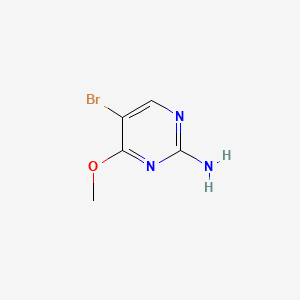
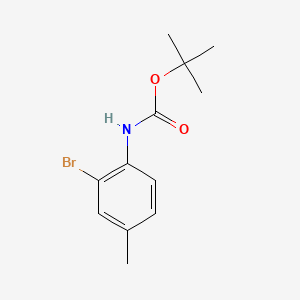
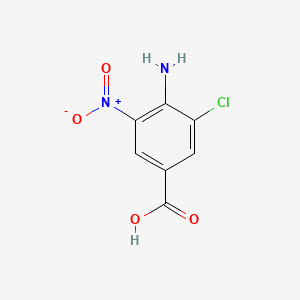
![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)
